- Synthesis and Antitumor Activity of 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles, ChemMedChem, 2011, 6(7), 1300-1309
Cas no 90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone)
90929-73-0 structure
Product Name:2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
Numéro CAS:90929-73-0
Le MF:C9H7BrN2O
Mégawatts:239.068681001663
CID:798991
PubChem ID:13285356
Update Time:2025-05-21
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 3-bromoacetyl-7-azaindole
- ETHANONE, 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-
- 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHAN-1-ONE
- 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone
- 3-bromoacetylindole
- 1H-Pyrrolo[2,3-b]pyridine, ethanone deriv. (ZCI)
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (ACI)
- 2-Bromo-1-[1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one
- 2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
-
- Piscine à noyau: 1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)
- La clé Inchi: HRNCQDZUEOUQJP-UHFFFAOYSA-N
- Sourire: O=C(CBr)C1C2C(=NC=CC=2)NC=1
Propriétés calculées
- Qualité précise: 134.04800
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 2
- Complexité: 210
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 7
- Le xlogp3: 1.8
Propriétés expérimentales
- Dense: 1.71
- Point de fusion: 280-282 ºC
- Le PSA: 48.91000
- Le LogP: 1.26850
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192450-1g |
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 95% | 1g |
$373.12 | 2023-08-31 | |
| Chemenu | CM149552-1g |
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 95% | 1g |
$408 | 2021-06-09 | |
| TRC | B800670-10mg |
2-Bromo-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B800670-50mg |
2-Bromo-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B800670-100mg |
2-Bromo-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 100mg |
$ 365.00 | 2022-06-06 | ||
| A2B Chem LLC | AH95797-2.5g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 2.5g |
$1250.00 | 2024-05-20 | |
| A2B Chem LLC | AH95797-5g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 5g |
$1832.00 | 2024-05-20 | |
| A2B Chem LLC | AH95797-10g |
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- |
90929-73-0 | 95% | 10g |
$2701.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074200-1g |
2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |
90929-73-0 | 98% | 1g |
¥5374.00 | 2024-04-25 | |
| Crysdot LLC | CD11019669-1g |
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
90929-73-0 | 95+% | 1g |
$432 | 2024-07-19 |
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.3 Solvents: Water ; cooled
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.3 Solvents: Water ; cooled
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 50 °C
Référence
- ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(15), 2622-2626
Méthode de production 3
Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 10 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors, Chemical Biology & Drug Design, 2021, 98(6), 969-978
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux
Référence
- Synthesis and antitumor activity of new thiazole nortopsentin analogs, Marine Drugs, 2016, 14(12), 226/1-226/18
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt; reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
1.2 Solvents: Dichloromethane ; reflux; 40 min, reflux
Référence
- Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analogues, Marine Drugs, 2015, 13(1), 460-492
Méthode de production 6
Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 40 min, reflux
Référence
- Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models, Journal of Medicinal Chemistry, 2013, 56(17), 7060-7072
Méthode de production 7
Conditions de réaction
Référence
- Reactivity of 1H-pyrrolo[2,3-b]pyridine. II. Synthesis of 3-(β-haloethyl)-7-azaindole, Journal of Heterocyclic Chemistry, 1984, 21(2), 421-3
Méthode de production 8
Conditions de réaction
Référence
- Synthesis, antitumor activity and CDK1 inhibition of new thiazole nortopsentin analogues, European Journal of Medicinal Chemistry, 2017, 138, 371-383
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Raw materials
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Preparation Products
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:90929-73-0)2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
Numéro de commande:A860657
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:25
Prix ($):515.0
Courriel:sales@amadischem.com
2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Littérature connexe
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90929-73-0)2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
Pureté:99%
Quantité:1g
Prix ($):515.0